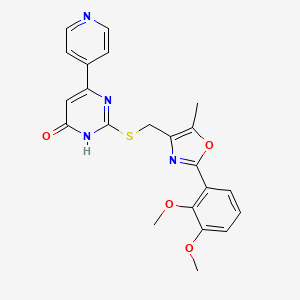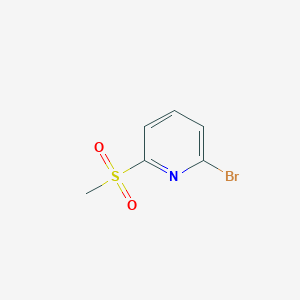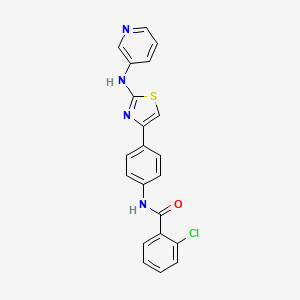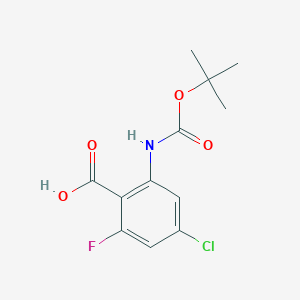![molecular formula C22H23ClFN3O3S B2523167 4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide CAS No. 932291-00-4](/img/structure/B2523167.png)
4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available literature .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available literature .Scientific Research Applications
Radiolabeling and Biological Evaluation
- A study focused on synthesizing fluorinated derivatives of a compound similar in structure to the one of interest, exploring their potential in radiolabeling for biological evaluations. The research detailed the synthesis of these derivatives, their radiolabeling with fluorine-18, and subsequent evaluation of their biological properties, highlighting the utility of fluorine-18 labeling in assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999).
Antimalarial Activity
- Another study synthesized novel compounds related to the chemical structure of interest, evaluating their antimalarial activity. The investigation identified compounds with moderate antimalarial activity through the SYBR Green I assay against the chloroquine-sensitive Pf 3D7 strain of malaria, demonstrating the potential for developing new antimalarial agents (Mane et al., 2014).
Anti-Inflammatory and Analgesic Agents
- Research into the synthesis of novel compounds derived from visnaginone and khellinone, which are structurally related to the compound , showed promising anti-inflammatory and analgesic activities. This study highlighted the potential of these novel compounds as COX-2 inhibitors, offering insights into the design of new therapeutic agents (Abu‐Hashem et al., 2020).
Polyamide Synthesis
- Investigations into the synthesis of polyamides incorporating uracil and adenine demonstrate the versatility of compounds related to the chemical structure of interest in the creation of new polymeric materials. Such studies provide a foundation for developing novel materials with potential applications in various fields (Hattori & Kinoshita, 1979).
Trifluoromethylated Analogues Synthesis
- A study on the synthesis of trifluoromethylated analogues of dihydroorotic acid, utilizing similar structural motifs to the compound , revealed new methods for producing compounds with potential applications in medicinal chemistry (Sukach et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3S/c1-25-20(28)14-4-2-13(3-5-14)11-27-21(29)19-18(8-9-31-19)26(22(27)30)12-15-6-7-16(24)10-17(15)23/h6-10,13-14H,2-5,11-12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESQNCZSSMVCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-indol-3-yl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2523084.png)
![7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2523085.png)
![6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2523087.png)
![tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2523088.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2523097.png)
![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2523099.png)


![N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523102.png)

